DXC2E2ID76

Description

DXC2E2ID76 is a synthetic organochlorine compound with structural similarities to hexachlorocyclohexane (HCH) derivatives, as indicated by its nomenclature and chemical classification .

Properties

CAS No. |

212710-78-6 |

|---|---|

Molecular Formula |

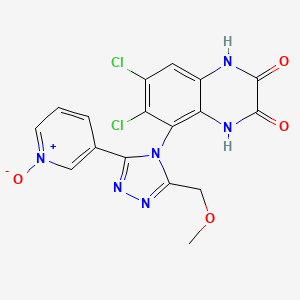

C17H12Cl2N6O4 |

Molecular Weight |

435.2 g/mol |

IUPAC Name |

6,7-dichloro-5-[3-(methoxymethyl)-5-(1-oxidopyridin-1-ium-3-yl)-1,2,4-triazol-4-yl]-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C17H12Cl2N6O4/c1-29-7-11-22-23-15(8-3-2-4-24(28)6-8)25(11)14-12(19)9(18)5-10-13(14)21-17(27)16(26)20-10/h2-6H,7H2,1H3,(H,20,26)(H,21,27) |

InChI Key |

IEMAQDHGZOPMNI-UHFFFAOYSA-N |

SMILES |

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-] |

Canonical SMILES |

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UK-333747, UK 333747, UK333747 |

Origin of Product |

United States |

Preparation Methods

The synthesis of UK-333747 involves several steps, starting with the preparation of the quinoxalinedione core. The synthetic route typically includes:

Formation of the Quinoxalinedione Core: This involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents under acidic conditions to form the quinoxaline ring.

Introduction of Chlorine Atoms: Chlorination of the quinoxaline ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Methoxymethyl Group Addition: The methoxymethyl group is added via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

Industrial production methods for UK-333747 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

UK-333747 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Scientific Research Applications

UK-333747 has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Mechanism of Action

The mechanism of action of UK-333747 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

DXC2E2ID76 shares structural and functional parallels with hexachlorocyclohexane isomers and related chlorinated cycloalkanes. Below is a comparative analysis based on available

Table 1: Key Properties of this compound and Comparable Compounds

| Compound | CAS Number | Molecular Formula | EPA Reference ID | Key Applications/Properties |

|---|---|---|---|---|

| This compound | Not available | Presumed C₆H₆Cl₆ | Not specified | Hypothesized flame retardant |

| Hexachlorocyclohexane | 608-73-1 | C₆H₆Cl₆ | 59220 | Pesticide, environmental pollutant |

| 1,3-Cyclopentadiene | 77-47-4 | C₅H₆Cl₆ | 6494 | Intermediate in chemical synthesis |

| Hexachlorodibenzo-p-dioxin | 34465-46-8 | C₁₂H₄Cl₆O₂ | 266965 | Toxic environmental contaminant |

Key Findings:

Structural Similarities : this compound and hexachlorocyclohexane (CAS 608-73-1) share a fully chlorinated cyclohexane backbone, suggesting comparable thermal stability and resistance to biodegradation .

Recommendations for Future Studies

Experimental Characterization : Prioritize structural elucidation using X-ray crystallography and mass spectrometry to confirm its molecular configuration.

Industrial Applications : Explore its efficacy as a flame retardant in polymer matrices, leveraging methodologies from studies on DiDOPO-based composites .

Biological Activity

DXC2E2ID76 is a compound that has garnered attention in the field of cancer research due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis and Structure

This compound is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer therapy. The compound incorporates a disaccharide moiety that enhances its biological activity. Research indicates that the carbohydrate structure significantly influences the compound's efficacy against cancer cells.

Anticancer Efficacy

A pivotal study investigated the cytotoxic effects of this compound on various cancer cell lines, including leukemia K562 and colon cancer SW620 cells. The findings revealed:

- Higher Cytotoxicity : Compounds with terminal 2,6-dideoxy sugars exhibited 30- to 60-fold greater anticancer activity compared to those with 2-deoxy or 6-deoxy sugars .

- Linkage Impact : Compounds with an alpha-linkage between sugar units demonstrated a 35-fold increase in anticancer activity compared to their beta-linked counterparts .

These results underscore the importance of sugar moieties in enhancing the anticancer properties of this compound.

The mechanism through which this compound exerts its effects involves targeting topoisomerase II (topo II), an essential enzyme for DNA replication and repair:

- Topo II Poisoning : The compound was shown to form covalent complexes with topo II, leading to genomic DNA damage. This was particularly pronounced in compounds with an alpha-configuration of terminal sugars .

- In Vivo Complex Formation : The ability of this compound to produce more covalent topo-DNA complexes correlates with its enhanced anticancer activity, indicating a direct interaction with the enzyme's function .

Data Summary

| Compound | Sugar Configuration | Cytotoxicity (fold increase) | Topo II Interaction |

|---|---|---|---|

| This compound | 2,6-Dideoxy (alpha) | 30-60 | High |

| Other Derivatives | 2-Deoxy/6-Deoxy | Lower | Moderate |

| Beta-linked Derivatives | Beta-linkage | Significantly lower than alpha | Lower |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Leukemia Treatment : In vitro studies demonstrated significant reductions in cell viability in K562 leukemia cells treated with this compound, suggesting its potential as a therapeutic agent in leukemia management.

- Colon Cancer Models : Similar studies on SW620 colon cancer cells indicated that this compound could effectively induce apoptosis and inhibit cell proliferation, supporting its use in colon cancer therapies.

- Comparative Studies with Other Compounds : Research comparing this compound with traditional chemotherapy agents revealed that it may offer improved efficacy due to its unique mechanism involving topo II targeting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.